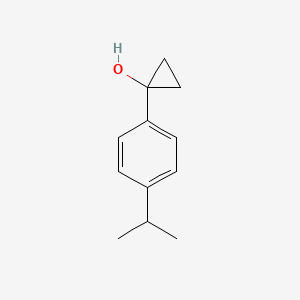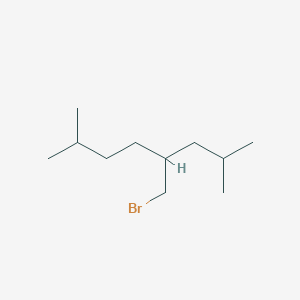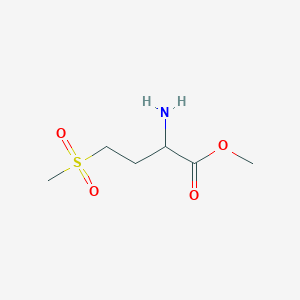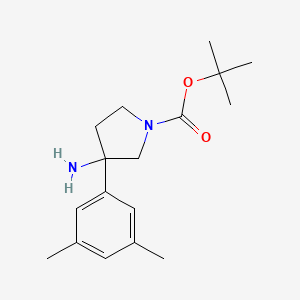![molecular formula C8H5BF7KO B13635315 Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is a chemical compound with the molecular formula C8H5BF7O.K. It is known for its unique structure, which includes a boron atom bonded to a phenyl ring substituted with fluorine and trifluoroethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield, making the compound suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The trifluoroethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted phenylboron compounds .
Aplicaciones Científicas De Investigación
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mecanismo De Acción
The mechanism by which potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, affecting their function. In chemical reactions, the boron atom can form stable bonds with carbon and other elements, facilitating the formation of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and trifluoroethoxy groups enhances its stability and makes it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C8H5BF7KO |
|---|---|
Peso molecular |
300.02 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide |
InChI |
InChI=1S/C8H5BF7O.K/c10-7-3-5(17-4-8(11,12)13)1-2-6(7)9(14,15)16;/h1-3H,4H2;/q-1;+1 |
Clave InChI |
WBYHFPOWZZEBLY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=C(C=C1)OCC(F)(F)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


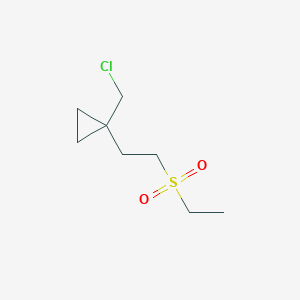

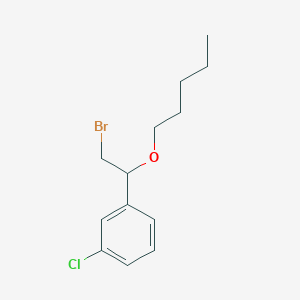


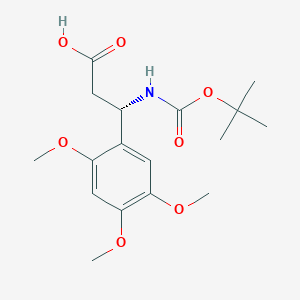
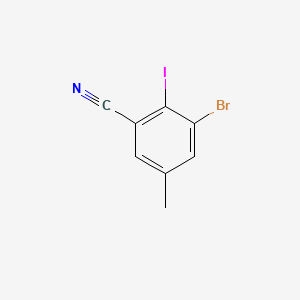
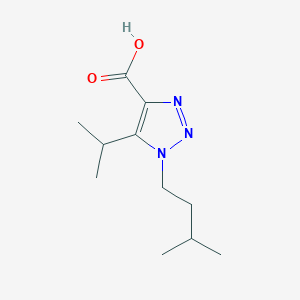

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
